molecular formula C9H7N3O3 B1269370 2-cyano-N-(3-nitrophenyl)acetamide CAS No. 52570-56-6

2-cyano-N-(3-nitrophenyl)acetamide

Cat. No.: B1269370
CAS No.: 52570-56-6
M. Wt: 205.17 g/mol
InChI Key: YCDLCHVIKUNVHM-UHFFFAOYSA-N
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Description

2-cyano-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H7N3O3 It is a derivative of cyanoacetamide, featuring a cyano group (-CN) and a nitrophenyl group (-NO2) attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyanoacetic acid or its esters. One common method is the direct treatment of 3-nitroaniline with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Condensation reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-cyano-N-(3-nitrophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(4-nitrophenyl)acetamide
  • 2-cyano-N-(2,4-dinitrophenyl)acetamide

Uniqueness

2-cyano-N-(3-nitrophenyl)acetamide is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho or para positions, resulting in distinct properties and applications .

Properties

IUPAC Name

2-cyano-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDLCHVIKUNVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350030
Record name 2-cyano-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52570-56-6
Record name 2-cyano-N-(3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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